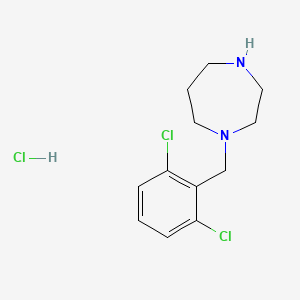

1-(2,6-Dichlorobenzyl)-1,4-diazepane hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,6-Dichlorobenzyl)-1,4-diazepane hydrochloride is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a 2,6-dichlorobenzyl group attached to the diazepane ring, which is further stabilized by the hydrochloride salt form. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichlorobenzyl)-1,4-diazepane hydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with 1,4-diazepane. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through recrystallization or other suitable purification techniques to obtain the hydrochloride salt in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

1-(2,6-Dichlorobenzyl)-1,4-diazepane hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the 2,6-dichlorobenzyl group.

Oxidation and Reduction Reactions: The diazepane ring can be oxidized or reduced under appropriate conditions.

Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted diazepanes depending on the nucleophile used.

Oxidation and Reduction: Oxidized or reduced forms of the diazepane ring.

Hydrolysis: The free base form of 1-(2,6-Dichlorobenzyl)-1,4-diazepane.

Aplicaciones Científicas De Investigación

Acetylcholinesterase Inhibition

One of the notable applications of 1-(2,6-Dichlorobenzyl)-1,4-diazepane hydrochloride is its potential as an acetylcholinesterase inhibitor. Acetylcholinesterase inhibitors are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound's structural similarity to known inhibitors suggests it may enhance acetylcholine levels in the brain, thereby improving cognitive function and memory retention .

Antidepressant Properties

Research indicates that compounds similar to this compound may exhibit antidepressant effects by modulating neurotransmitter systems. The diazepane structure allows for interaction with various neurotransmitter receptors, potentially leading to mood enhancement and anxiety reduction .

Potential Antitumor Activity

Recent studies have highlighted the anticancer potential of compounds containing a diazepane moiety. For instance, similar compounds have demonstrated significant inhibition of tumor growth in various cancer models. The mechanism often involves the disruption of cell cycle progression and induction of apoptosis in cancer cells .

| Study | Cancer Model | Inhibition Rate | Dosage |

|---|---|---|---|

| Wang et al. (2021) | MDA-MB-468 (breast cancer) | 77% | 60 mg/kg every other day |

| Donthiboina et al. (2021) | A375 (melanoma) | 90.6% | 30 mg/kg/day |

In Vitro Studies

In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For example, it was tested against breast cancer cell lines and exhibited a dose-dependent response leading to significant cell death .

In Vivo Efficacy

In vivo studies using animal models have demonstrated that the compound effectively reduces tumor size when administered at specific dosages over a defined period. These findings suggest that further exploration into its pharmacokinetics and therapeutic windows is warranted for potential clinical applications .

Conclusion and Future Directions

The compound this compound shows promise in various therapeutic areas, particularly in neuropharmacology and oncology. Its ability to act as an acetylcholinesterase inhibitor positions it as a candidate for treating cognitive disorders, while its anticancer properties warrant further investigation.

Future research should focus on:

- Detailed pharmacological profiling to understand its mechanisms of action.

- Clinical trials to evaluate safety and efficacy in humans.

- Exploration of its potential synergistic effects with existing therapies.

Mecanismo De Acción

The mechanism of action of 1-(2,6-Dichlorobenzyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(2,6-Dichlorobenzyl)piperazine hydrochloride

- 2,6-Dichlorobenzyl chloride

- 1-(2,6-Dichlorobenzyl)-1H-pyrazol-5-amine hydrochloride

Uniqueness

1-(2,6-Dichlorobenzyl)-1,4-diazepane hydrochloride is unique due to its specific diazepane ring structure and the presence of the 2,6-dichlorobenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Actividad Biológica

1-(2,6-Dichlorobenzyl)-1,4-diazepane hydrochloride is a compound that has garnered interest in pharmacology due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanism of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is a diazepane derivative characterized by the presence of dichlorobenzyl substituents. The chemical structure can be represented as follows:

This compound's unique structure contributes to its diverse biological activities.

The mechanism of action of this compound involves modulation of neurotransmitter systems, particularly through interactions with neurokinin-1 (NK-1) receptors. NK-1 receptors are implicated in various physiological processes, including pain perception, anxiety regulation, and inflammation . The antagonistic effects on NK-1 receptors suggest potential applications in treating conditions like anxiety disorders and chronic pain.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, related imidazole derivatives have shown IC50 values ranging from 0.29 to 1.48 μM against various cancer cell lines . Although specific data for this compound is limited, its structural similarity suggests potential activity.

- Antimicrobial Activity : Compounds derived from diazepane structures have demonstrated antibacterial and antifungal properties. For example, studies on related dioxolanes showed effective inhibition against Staphylococcus aureus and Candida albicans with MIC values indicating significant potency . This suggests that this compound may also possess similar antimicrobial effects.

- CNS Effects : Given its interaction with NK-1 receptors, this compound may influence central nervous system (CNS) functions. Research has linked NK-1 receptor antagonists to reduced anxiety and improved mood regulation . Thus, the compound may have therapeutic potential in treating anxiety-related disorders.

Case Study 1: Anticancer Potential

A study evaluated the anticancer effects of a series of diazepane derivatives on various cancer cell lines. While specific data on this compound were not provided, similar compounds demonstrated IC50 values below 5 μM against breast and lung cancer cell lines . This highlights the need for further investigation into the specific anticancer properties of this compound.

Case Study 2: Antimicrobial Activity

Research conducted on structurally related compounds revealed significant antibacterial activity against gram-positive bacteria. For instance, a related study reported MIC values as low as 625 µg/mL against S. aureus and E. faecalis for certain diazepane derivatives . This suggests that this compound could exhibit comparable antimicrobial efficacy.

Data Summary Table

Propiedades

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]-1,4-diazepane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2N2.ClH/c13-11-3-1-4-12(14)10(11)9-16-7-2-5-15-6-8-16;/h1,3-4,15H,2,5-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTLQJCECOGZHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=C(C=CC=C2Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.